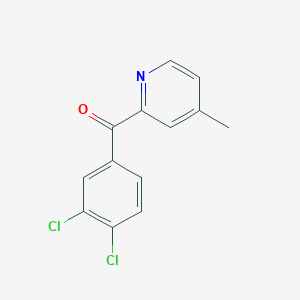

2-(3,4-Dichlorbenzoyl)-4-methylpyridin

Übersicht

Beschreibung

2-(3,4-Dichlorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-Dichlorobenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorobenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Synthese

Diese Verbindung dient als Vorläufer bei der Synthese verschiedener Arzneimittel. Ihre Dichlorbenzoylgruppe ist besonders nützlich bei der Herstellung neuer Moleküle mit potenziellen pharmakologischen Aktivitäten wie entzündungshemmenden und analgetischen Eigenschaften .

Landwirtschaftliche Chemikalien

In der Landwirtschaft kann „2-(3,4-Dichlorbenzoyl)-4-methylpyridin“ zur Synthese von Verbindungen verwendet werden, die als Wachstumsregulatoren oder Pestizide wirken. Ihre Strukturbestandteile können bei der Entwicklung von Substanzen helfen, die das Pflanzenwachstum kontrollieren oder Nutzpflanzen vor Schädlingen schützen .

Materialwissenschaft

Die Derivate der Verbindung werden auf ihre Verwendung in der Materialwissenschaft untersucht, insbesondere bei der Herstellung von Polymeren mit bestimmten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit .

Umweltwissenschaften

Forscher untersuchen die Verwendung von „this compound“ in den Umweltwissenschaften, insbesondere bei der Synthese von Chemikalien, die bei der Schadstoffkontrolle oder der Entwicklung von Anwendungen der grünen Chemie helfen können .

Chemische Synthese

Es ist ein wertvolles Zwischenprodukt in der organischen Synthese und hilft bei der Herstellung komplexer Moleküle. Seine Reaktivität mit verschiedenen Reagenzien ermöglicht die Herstellung einer Vielzahl von chemischen Einheiten .

Biochemie

In der Biochemie könnte diese Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen oder um Moleküle zu synthetisieren, die natürliche biochemische Verbindungen nachahmen, was möglicherweise zu Erkenntnissen über zelluläre Prozesse führen könnte .

Pharmakologie

„this compound“ könnte an der Synthese neuer Medikamentenkandidaten beteiligt sein. Seine Struktur könnte der Schlüssel zur Entwicklung neuer Therapeutika mit spezifischen Zielmechanismen sein .

Analytische Chemie

Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um neue Assays oder analytische Techniken zu entwickeln, die bei der Quantifizierung oder Identifizierung von Substanzen in komplexen Gemischen helfen .

Biologische Aktivität

2-(3,4-Dichlorobenzoyl)-4-methylpyridine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine is . The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group. The presence of the pyridine nitrogen and the electrophilic nature of the dichlorobenzoyl group contribute to its reactivity in various chemical environments.

Synthesis Methods

The synthesis of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine can be achieved through multiple pathways, often involving reactions between dichlorobenzoyl chloride and 4-methylpyridine derivatives under controlled conditions. One common method involves the use of N,N'-dimethylformamide (DMF) as a solvent, allowing for efficient reaction at elevated temperatures.

Antimicrobial Activity

Research has indicated that 2-(3,4-Dichlorobenzoyl)-4-methylpyridine exhibits antimicrobial properties. In vitro studies have shown significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. For example, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In particular, studies have focused on its effects on cell proliferation and apoptosis in cancer cell lines. Preliminary data suggest that 2-(3,4-Dichlorobenzoyl)-4-methylpyridine may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been tested for its ability to inhibit glycogen phosphorylase, an enzyme linked to glucose metabolism and type 2 diabetes management. Findings indicate that it can bind effectively to the allosteric site of the enzyme, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

Several case studies highlight the biological activity of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine:

-

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyridine derivatives, 2-(3,4-Dichlorobenzoyl)-4-methylpyridine was found to exhibit superior activity compared to other analogs. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent. -

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that treatment with 2-(3,4-Dichlorobenzoyl)-4-methylpyridine resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis correlated with elevated levels of reactive oxygen species (ROS), indicating a potential mechanism for its anticancer effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-2-chloro-4-methylpyridine | Contains an amino group instead of a carbonyl | Intermediate in drug synthesis |

| 2-Chloro-6-methylpyridine | Chlorine at position 2 and methyl at position 6 | Different reactivity patterns due to substitution |

| 3,4-Dichlorobenzoic acid | Similar dichlorinated benzene structure | More acidic; used in organic synthesis |

| 4-Methyl-3-nitropyridine | Contains a nitro group instead of a benzoyl group | Exhibits different biological activities related to nitro compounds |

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZGIXKYFQPQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223613 | |

| Record name | (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-07-3 | |

| Record name | (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.